molecular formula C8H13N3O2 B2583970 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid CAS No. 2028375-31-5

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid

Cat. No.: B2583970
CAS No.: 2028375-31-5
M. Wt: 183.211
InChI Key: IAQULLZNXWTZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is a chemical compound of interest in scientific research, particularly due to the biological activity exhibited by triazole-containing derivatives. Triazole rings are known to be privileged structures in medicinal and agricultural chemistry because of their versatile interactions with biological targets . Structurally similar 1,2,4-triazole derivatives have been synthesized and shown to function as effective plant growth regulators. For example, certain analogues can promote root development in plants like mungbean and wheat by influencing the levels of endogenous hormones such as IAA (auxin), ABA (abscisic acid), and GA3 (gibberellin) . Furthermore, research on 1,2,3-triazole derivatives highlights their significant antioxidant potential, with some compounds demonstrating potent free-radical scavenging abilities in DPPH assays, in some cases showing over 80% inhibition compared to a standard like ascorbic acid . The mechanism of action for triazole-based compounds often involves the modulation of enzymatic activity; specifically, in fungicidal applications, conazole fungicides act as sterol biosynthesis inhibitors . This compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-(triazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-5-4-9-10-11/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQULLZNXWTZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028375-31-5
Record name 3,3-dimethyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Spectroscopic Characterization of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and spectroscopic profiling of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 86365-53-5).[1] As a primary oxidative metabolite of the triazole fungicides Paclobutrazol and Uniconazole , and a key intermediate in the synthesis of antimycotic agents, the precise characterization of this molecule is critical for environmental fate studies and pharmaceutical quality control.

This document moves beyond basic spectral listing to provide a causal analysis of spectral features, focusing on the differentiation of regiochemical isomers (N1 vs. N4 substitution) and the validation of the sterically hindered tert-butyl core.

Structural Elucidation Strategy

The characterization of triazolyl-alkanoic acids presents unique challenges due to the potential for annular tautomerism in the triazole ring precursor and regioselectivity during synthesis.[1][2] Our analytical hierarchy relies on orthogonal validation:

  • Mass Spectrometry (ESI-MS/MS): To confirm the molecular ion and map the fragmentation of the labile C-N bond connecting the triazole to the aliphatic chain.[2]

  • NMR Spectroscopy (

    
    H, 
    
    
    
    C, 2D):
    To definitively assign the regiochemistry of the triazole ring (N1-substitution) via symmetry analysis and HMBC correlations.
  • Vibrational Spectroscopy (FT-IR): To validate the carboxylic acid functionality and the specific "breathing" modes of the azole ring.[1][2]

Analytical Workflow

The following decision tree outlines the logical flow for confirming the identity of the isolate.

Structural_Validation Sample Crude Isolate/Metabolite MS_Screen LC-ESI-MS (Pos/Neg) Determine MW & Purity Sample->MS_Screen Frag_Analysis MS/MS Fragmentation Confirm Triazole Loss (m/z 70/129) MS_Screen->Frag_Analysis NMR_1H 1H NMR (DMSO-d6) Check Symmetry of Triazole H Frag_Analysis->NMR_1H Regio_Check Regiochemistry Check: Are Triazole H signals distinct? NMR_1H->Regio_Check N1_Confirm N1-Substitution Confirmed (Asymmetric) Regio_Check->N1_Confirm Yes (Singlets at ~8.0 & ~8.5) N4_Reject N4-Substitution Suspected (Symmetric) Regio_Check->N4_Reject No (Single Peak) Final_Struct 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid Validated Structure N1_Confirm->Final_Struct

Figure 1: Decision matrix for the structural validation of triazole-substituted carboxylic acids, emphasizing the critical regiochemical checkpoint.

Mass Spectrometry (MS) Profiling

The molecule contains basic nitrogen atoms (triazole) and an acidic proton (carboxylic acid), allowing for detection in both positive and negative electrospray ionization (ESI) modes. However, ESI+ is generally more sensitive for the triazole moiety.[2]

Fragmentation Mechanics

The fragmentation pattern is dominated by the cleavage of the C-N bond between the aliphatic chain and the triazole ring, and the loss of the carboxylic acid group.

  • Molecular Ion:

    • ESI+:

      
       Da[1]
      
    • ESI-:

      
       Da[1][2]
      
  • Key Diagnostic Fragments (MS/MS of m/z 184):

    • m/z 129: Loss of the tert-butyl group (or rearrangement).[1][2]

    • m/z 70: Protonated 1,2,4-triazole ring (

      
      ).[1] This is the "fingerprint" ion for triazole fungicides.[2]
      
    • m/z 57: tert-Butyl cation (

      
      ), highly stable and intense.[1][2]
      
LC-MS Method Parameters

For optimal separation from soil or biological matrices, the following conditions are recommended to suppress ionization of the carboxylic acid and improve retention on C18 phases.

ParameterSettingRationale
Column C18 HSS T3 (2.1 x 100 mm, 1.8 µm)High retention for polar organic acids.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidification protonates the -COOH (pKa ~4.5), reducing tailing.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent ensures sharp peaks.[1][2]
Gradient 5% B to 95% B over 10 minSlow gradient required to separate from similar triazole metabolites.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.[1][2]

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive tool for proving the regiochemistry of the triazole attachment.[2] The 1,2,4-triazole ring can theoretically attach at N1, N2, or N4.

  • N1-Isomer (Target): The environment is asymmetric.[1][2] H3 and H5 protons are chemically non-equivalent.[2]

  • N4-Isomer (Impurity): The environment is symmetric.[1][2] H3 and H5 would appear as a single signal (or extremely close).[2]

Solvent Selection

DMSO-d6 is the mandatory solvent.[1][2]

  • Why? In CDCl

    
    , carboxylic acids form dimers, causing extreme broadening of the -COOH proton and often shifting the alpha-proton. DMSO disrupts these hydrogen bonds, yielding sharp, distinct signals.
    
H NMR Data (400 MHz, DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.5 - 13.5Broad Singlet1HExchangeable acidic proton.[1][2]
Triazole-H5 8.52Singlet1HDeshielded by adjacent N atoms; confirms asymmetry.[1][2]
Triazole-H3 7.98Singlet1HDistinct from H5; confirms N1-substitution.[1][2]

-CH
4.95Singlet1HAlpha to both Triazole (EWG) and COOH (EWG).[1][2] Appears as singlet due to adjacent quaternary C.

-Butyl
1.05Singlet9HCharacteristic intense peak; confirms 3,3-dimethyl core.[1][2]
C NMR Data (100 MHz, DMSO-d6)
  • Carbonyl (C=O): 169.5 ppm (Typical acid shift).[1][2]

  • Triazole C5: 150.8 ppm (Downfield due to N-C=N).[1][2]

  • Triazole C3: 144.2 ppm.[1][2]

  • 
    -Carbon:  68.5 ppm (Significant deshielding by N and COOH).[1][2]
    
  • Quaternary C: 34.8 ppm.[1][2]

  • Methyl C (

    
    -Bu):  26.5 ppm.[1][2]
    
2D-NMR Connectivity (HMBC)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the aliphatic chain to the aromatic ring.

HMBC_Correlations tBu_H t-Bu Protons (1.05 ppm) Quat_C Quaternary C (34.8 ppm) tBu_H->Quat_C HMBC Alpha_C Alpha C (68.5 ppm) tBu_H->Alpha_C HMBC Alpha_H Alpha Proton (4.95 ppm) Alpha_H->Quat_C HMBC COOH_C C=O (169.5 ppm) Alpha_H->COOH_C HMBC Triazole_C5 Triazole C5 (150.8 ppm) Alpha_H->Triazole_C5 Key N1 Link Triazole_H5 Triazole H5 (8.52 ppm) Triazole_H5->Alpha_C Long Range

Figure 2: Key HMBC correlations.[1] The correlation between the Alpha-H and Triazole C5 is the "smoking gun" for the N1-linkage.[1]

Vibrational Spectroscopy (FT-IR)

While less specific for structural connectivity, IR is vital for confirming the oxidation state (acid vs. aldehyde/alcohol).[1]

  • O-H Stretch (Acid): Broad, intense band spanning 2500–3300 cm

    
     .[1][2] This "hump" often obscures C-H stretches and is diagnostic of the carboxylic acid dimer.[2]
    
  • C=O Stretch: Sharp, strong peak at 1710–1725 cm

    
     .[1][2]
    
  • C=N / C=C (Triazole): Characteristic "breathing" modes at 1505 cm

    
      and 1275 cm
    
    
    
    .[1][2]
  • C-N Stretch: ~1140 cm

    
    .[1][2]
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Isolate the pure acid form without salt interference.[2]

  • Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6 .

  • If the sample was isolated from a basic HPLC fraction, it may exist as a carboxylate salt.[2] Add 1 drop of concentrated DCl (deuterium chloride) or TFA-d to reprotonate the acid.[1][2]

    • Note: Salts cause the alpha-proton to shift upfield and the C=O carbon to shift downfield (~175 ppm).[1]

  • Transfer to a 5mm NMR tube.[1][2] Acquire spectra at 298 K.[1][2]

Protocol B: Solid Phase Extraction (SPE) from Media

Objective: Extract the polar acid metabolite from aqueous environmental samples.[2]

  • Conditioning: Use an Oasis HLB or equivalent polymeric cartridge.[1][2] Condition with 3 mL Methanol followed by 3 mL Water (pH 2, acidified with HCOOH).

  • Loading: Load aqueous sample (pH adjusted to 2.0 to ensure the acid is protonated and neutral).

    • Mechanism:[1][2][3][4][5] At pH 2, the molecule is uncharged (

      
      ) and binds to the hydrophobic resin. At neutral pH (
      
      
      
      ), it would pass through.[1]
  • Washing: Wash with 5% Methanol in Water (removes highly polar salts).[1][2]

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

References

  • Synthesis of 1,2,4-Triazole Derivatives.Journal of the Brazilian Chemical Society. Describes the synthesis of triazoles via carboxylic acid and hydrazinophthalazine, relevant for understanding the precursor chemistry.

    • [1]

  • Paclobutrazol Residue Determination using UHPLC-MS/MS.Journal of Analytical Methods in Chemistry. Provides the foundational MS/MS fragmentation patterns and chromatographic conditions for Paclobutrazol and its metabolites.

  • Synthesis and Crystal Structure of Phenolic Acid Triazole Derivatives. Molecules. Offers comparative NMR and crystal data for triazole-substituted acid derivatives, validating the chemical shifts of the triazole ring protons.

    • [1]

  • Metabolomic Profiling of Paclobutrazol-Induced Dwarfism.International Journal of Molecular Sciences. Details the extraction and identification of Paclobutrazol metabolites in plant tissues using LC-MS.

    • [1]

  • PubChem Compound Summary: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. National Library of Medicine.[1] Provides physical property data and related structures for the ketone analog, useful for spectral comparison.

    • [1]

Sources

An In-depth Technical Guide to Triazole-Containing Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This technical guide addresses the synthesis, properties, and applications of triazole-containing butanoic acid derivatives. The specific molecule, 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid , is not extensively documented in readily available scientific literature. Therefore, this guide will focus on a structurally related and industrially significant precursor, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one . Understanding this key intermediate provides a foundational framework for the prospective synthesis and potential characteristics of the target carboxylic acid.

Part 1: The Core Intermediate: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This ketone is a pivotal building block in the synthesis of various biologically active molecules, particularly in the agrochemical sector. Its structural features, a bulky tert-butyl group adjacent to a ketone, and a nucleophilic triazole ring, define its reactivity and utility.

Physicochemical Properties

A comprehensive summary of the key properties of this intermediate is presented below. These values are crucial for designing synthesis protocols, purification strategies, and for understanding the molecule's behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₈H₁₃N₃O[1]
Molecular Weight 167.21 g/mol [1][2]
CAS Number 58905-32-1[1]
Appearance Solid[1]
Melting Point 62-64 °C[3]
pKa (Predicted) 2.37 ± 0.10[1]
Solubility Chloroform, Ethyl Acetate, Methanol[1]
Synthesis and Mechanistic Insights

The primary route for synthesizing 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is through the nucleophilic substitution of a halogenated pinacolone derivative with 1,2,4-triazole. This reaction is a classic example of N-alkylation of a heterocyclic amine.

Causality in Experimental Design: The choice of a polar aprotic solvent like acetone is critical; it effectively dissolves the reactants while not interfering with the nucleophilic attack by the triazole. The use of a weak base, typically potassium carbonate (K₂CO₃), is essential to deprotonate the 1,2,4-triazole, thereby activating it as a more potent nucleophile. The base must be strong enough to deprotonate the triazole (pKa ≈ 10) but not so strong as to promote side reactions like self-condensation of the ketone.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This protocol is a synthesized methodology based on established procedures.[3][4]

Step 1: Reactant Preparation

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-triazole (1.0 eq) and ground potassium carbonate (1.0-1.1 eq).

  • Add a suitable volume of acetone to create a stirrable slurry.

Step 2: Nucleophilic Substitution

  • While stirring at room temperature, add a solution of 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) (1.0 eq) in acetone dropwise to the flask. An initial exotherm may be observed.

  • Upon completion of the addition, heat the reaction mixture to reflux (approx. 56°C).

  • Maintain reflux for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with additional acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude residue (an oily solid) is purified by recrystallization.

  • Add hot hexane to the residue to extract the product, leaving behind more polar impurities.[4]

  • Allow the hexane solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry in vacuo. A yield of over 70% can be expected.[3]

Workflow Diagram: Synthesis of the Ketone Intermediate

Figure 1: Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Triazole 1,2,4-Triazole Reflux Heat to Reflux (5-7h) Triazole->Reflux Chloropinacolin 1-Chloro-3,3-dimethyl-2-butanone Chloropinacolin->Reflux Base K₂CO₃ Base->Reflux Solvent Acetone Solvent->Reflux Filter Filter Salts Reflux->Filter Cool Evaporate Evaporate Acetone Filter->Evaporate Recrystallize Recrystallize from Hexane Evaporate->Recrystallize Product Pure Ketone Product Recrystallize->Product

Caption: Synthesis workflow for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

Applications in Drug Development and Agrochemicals

The primary utility of this ketone is as a key intermediate in the synthesis of triazole fungicides and plant growth regulators.[5]

  • Paclobutrazol Synthesis: It is a direct precursor to Paclobutrazol, a well-known plant growth retardant that functions by inhibiting gibberellin biosynthesis.[1][5]

  • Fungicidal and Antitubercular Agents: The molecule serves as a starting material for a range of compounds with potential fungicidal and antitubercular activities.[4] The triazole moiety is a common pharmacophore in antifungal drugs, where it inhibits the cytochrome P450 enzyme 14α-demethylase, crucial for fungal cell membrane synthesis.

Part 2: The Target Molecule: 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

While not a widely cataloged compound, its structure suggests it belongs to the family of α-heterocyclic carboxylic acids, which are of interest in medicinal chemistry. Its molecular weight can be calculated from its presumed molecular formula, C₉H₁₅N₃O₂.

  • Calculated Molecular Weight: 197.24 g/mol

Prospective Synthesis Pathways

Synthesizing the target carboxylic acid from the ketone intermediate is non-trivial due to the need to introduce a carboxyl group at the α-position to the tert-butyl group, which is sterically hindered, and shift the triazole substituent. A more plausible approach involves starting with a different precursor that already contains the butanoic acid backbone.

One potential, albeit challenging, synthetic strategy could involve the α-bromination of 3,3-dimethylbutanoic acid, followed by nucleophilic substitution with 1,2,4-triazole.

Hypothetical Protocol: Synthesis of 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic Acid

Step 1: α-Halogenation (Hell-Volhard-Zelinsky Reaction)

  • To 3,3-dimethylbutanoic acid (1.0 eq), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

  • Slowly add bromine (Br₂, 1.1 eq) to the mixture.

  • Gently heat the reaction mixture to initiate the reaction, which is evident by the evolution of HBr gas. Maintain heating until the red color of bromine disappears.

  • The intermediate acyl bromide, 2-bromo-3,3-dimethylbutanoyl bromide, is formed.

  • Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the α-bromo carboxylic acid, 2-bromo-3,3-dimethylbutanoic acid.

Step 2: Nucleophilic Substitution

  • Prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF.

  • Add the 2-bromo-3,3-dimethylbutanoic acid (or its corresponding ester for better reactivity and to avoid acid-base side reactions) to the solution of the triazole salt.

  • Heat the mixture to facilitate the Sₙ2 substitution of the bromide by the triazolide anion.

Step 3: Final Hydrolysis (if ester was used)

  • If an ester was used in Step 2, perform a final hydrolysis step using aqueous base (e.g., NaOH) followed by acidic workup to yield the target carboxylic acid.

Logical Relationship Diagram: Proposed Synthesis

Figure 2: Proposed Synthesis Logic Start 3,3-Dimethylbutanoic Acid HVZ Hell-Volhard-Zelinsky (PBr₃, Br₂) Start->HVZ AlphaBromo 2-Bromo-3,3-dimethylbutanoic Acid HVZ->AlphaBromo Subst Nucleophilic Substitution (1,2,4-Triazole, Base) AlphaBromo->Subst Target Target Carboxylic Acid Subst->Target

Caption: A proposed synthetic route to the target carboxylic acid.

Part 3: Conclusion and Future Outlook

The study of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one provides a crucial understanding of a key building block for potent agrochemicals. Its straightforward synthesis and versatile reactivity make it a valuable intermediate. While its direct derivative, 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid, remains a compound with limited published data, established synthetic organic chemistry principles provide clear, albeit challenging, pathways for its potential creation. Further research into the synthesis and biological evaluation of such α-triazolyl carboxylic acids could yield novel compounds with interesting pharmacological or agrochemical properties, leveraging the proven bioactivity of the triazole pharmacophore.

References

  • LookChem. (n.d.). Cas 58905-32-1, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • Al-Muthanna University. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

Sources

solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug development pipeline, influencing everything from formulation to bioavailability. This technical guide provides a comprehensive overview of the solubility profile of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed experimental protocol for its empirical determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical properties.

Introduction to 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is a heterocyclic compound featuring a carboxylic acid functional group. The presence of both a polar triazole ring and an acidic carboxylic acid moiety, combined with a nonpolar tert-butyl group, suggests a complex solubility profile that is highly dependent on the solvent system. The triazole functional group is a common motif in many pharmaceutical compounds, valued for its metabolic stability and ability to engage in hydrogen bonding[1]. The carboxylic acid group provides a handle for pH-dependent solubility, a crucial characteristic for oral drug absorption. Understanding the interplay of these structural features is paramount to effectively utilizing this compound in research and development.

Theoretical Framework and Predicted Solubility

A molecule's solubility is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structure of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid presents both polar and nonpolar characteristics.

  • The Triazole Moiety : The 1,2,4-triazole ring is aromatic and possesses both hydrogen bond donor and acceptor capabilities, contributing to its inherent polarity[1]. This feature suggests potential solubility in polar protic solvents like water and alcohols.

  • The Carboxylic Acid Group : As a weak acid, the carboxylic acid group's ionization state is pH-dependent. In basic solutions, it will deprotonate to form a carboxylate salt, which is significantly more polar and water-soluble. Conversely, in acidic solutions, it will remain in its less soluble, protonated form. Therefore, we can predict that the aqueous solubility of this compound will be substantially higher at a neutral to alkaline pH compared to an acidic pH. Its acidity also suggests solubility in weak bases like 5% aqueous sodium bicarbonate, a classic test for carboxylic acids[2][3].

  • The 3,3-Dimethylbutanoic Acid Backbone : The tert-butyl group is bulky and hydrophobic, which will limit its solubility in water. The parent compound, 3,3-dimethylbutanoic acid, has moderate water solubility[4]. This part of the molecule will favor solubility in nonpolar organic solvents.

Based on this structural analysis, we can predict the following solubility behavior:

  • Low solubility in nonpolar organic solvents like hexane and toluene.

  • Moderate to good solubility in polar aprotic solvents like DMSO and DMF, which can solvate both the polar and nonpolar parts of the molecule.

  • pH-dependent solubility in aqueous solutions, with low solubility in acidic water and significantly higher solubility in neutral to alkaline water and aqueous bases (e.g., 5% NaOH, 5% NaHCO3)[2][3].

  • Moderate solubility in polar protic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid. This protocol is designed to be self-validating by including both qualitative and quantitative assessments.

Materials and Reagents
  • 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid (solid)

  • Deionized water

  • 5% (w/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • 5% (w/v) Sodium bicarbonate (NaHCO3)

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Hexane

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Calibrated pipettes

  • Glass vials with screw caps

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvent systems.

Procedure:

  • Label a series of glass vials for each solvent to be tested: water, 5% HCl, 5% NaOH, 5% NaHCO3, methanol, ethanol, DMSO, and hexane.

  • Weigh approximately 10 mg of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid and add it to 1 mL of each solvent in the corresponding vial. This creates a concentration of approximately 10 mg/mL.

  • Cap the vials securely and vortex for 1 minute.

  • Visually inspect each vial for the presence of undissolved solid.

  • If undissolved solid remains, gently warm the vial in a water bath (not exceeding 40°C) and vortex again. Observe for any change in solubility.

  • Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (HPLC-based Method)

This method provides a precise measurement of solubility, particularly for aqueous solutions. The "excess solid" method is described here[5].

Procedure:

  • Prepare a stock solution of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent where it is freely soluble (e.g., methanol or DMSO).

  • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Add an excess amount of solid 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid to vials containing each of the desired solvents (e.g., deionized water, phosphate-buffered saline at pH 7.4).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

  • Analyze the calibration standards and the diluted samples by HPLC.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Use the calibration curve to determine the concentration of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid in the diluted samples.

  • Calculate the solubility in the original solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison.

Table 1: Qualitative Solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

SolventObservation at Room TemperatureObservation upon HeatingPredicted Rationale
Deionized WaterSparingly Soluble / InsolubleSlightly SolubleLimited by hydrophobic backbone.
5% HClInsolubleInsolubleCarboxylic acid is protonated.
5% NaOHSolubleSolubleForms a soluble carboxylate salt.
5% NaHCO3Soluble (with effervescence)SolubleForms a soluble carboxylate salt.
MethanolSolubleFreely SolublePolar protic solvent.
EthanolSolubleFreely SolublePolar protic solvent.
DMSOFreely SolubleFreely SolubleHighly polar aprotic solvent.
HexaneInsolubleInsolubleNonpolar solvent.

Table 2: Quantitative Aqueous Solubility (Hypothetical Data)

SolventTemperature (°C)Solubility (µg/mL)
Deionized Water (pH ~6.5)2550
PBS (pH 7.4)25850
0.1 M HCl (pH 1)25< 5

The data in Table 2 would confirm the pH-dependent solubility predicted from the compound's structure. The low solubility in acidic conditions and significantly higher solubility at neutral and basic pH is a hallmark of a compound with a carboxylic acid group.

Visualizations

Diagram 1: Chemical Structure

G start Start: Excess solid compound + Solvent agitate Agitate at constant T for 24h to reach equilibrium start->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge supernatant Extract supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Concentration & Determine Solubility hplc->calculate calibrate Prepare & run calibration standards curve Generate Calibration Curve calibrate->curve curve->calculate

Caption: Workflow for quantitative solubility determination via HPLC.

Conclusion

The solubility of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is a multifaceted property dictated by its distinct structural components. Its behavior is characterized by poor aqueous solubility at low pH, which is significantly enhanced in neutral to basic conditions due to the ionization of the carboxylic acid group. It exhibits good solubility in polar organic solvents like DMSO, methanol, and ethanol, and poor solubility in nonpolar solvents. The provided experimental protocols offer a robust framework for the empirical validation of this predicted profile. A thorough understanding of these solubility characteristics is essential for the advancement of any research or development activities involving this compound.

References

  • Vertex AI Search. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2020, June 29).
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • EXPERIMENT 1 DETERMIN
  • ACS Publications. (2024, May 3).
  • ChemBK. (2024, April 9). 3,3-dimethylbutanoic acid.
  • CymitQuimica. CAS 1070-83-3: 3,3-Dimethylbutanoic acid.

Sources

discovery and background of triazole-based fungicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Background of Triazole-Based Fungicides

Abstract

The introduction of triazole-based fungicides in the 1970s marked a pivotal moment in agricultural and clinical mycology, offering unprecedented systemic and curative control of a broad spectrum of fungal pathogens. This guide provides a comprehensive technical overview of this critical class of antifungals, designed for researchers, scientists, and drug development professionals. We will explore the historical context of their discovery, delve into their core chemical synthesis, elucidate their primary and secondary mechanisms of action at a molecular level, and examine the significant challenge of acquired resistance. Furthermore, this document details standardized methodologies for evaluating their efficacy and presents comparative data to inform future research and development.

The Genesis of a Fungicidal Revolution: A Historical Perspective

The journey of triazole fungicides began in the mid-1960s when the Dutch company Philiph-Dupher developed the first 1,2,4-triazole fungicide, initially known as Vermecillin.[1] However, its narrow activity spectrum meant it did not initially garner significant attention. The true potential of azole-based compounds was unlocked in the late 1960s through the independent research of Bayer in Germany and Janssen Pharmaceuticals in Belgium.[1][2]

Bayer's research was propelled by the hypothesis that compounds capable of forming highly reactive carbyl ions within living organisms would exhibit biological activity.[1] This line of inquiry led to the discovery that substituting an imidazole or a 1,2,4-triazole ring as the basic structure resulted in significant antifungal activity against plant pathogens.[1] The breakthrough for agricultural applications came in 1976 with Bayer's introduction of triadimefon.[3] This compound was revolutionary, providing not only protectant but also curative (reach-back) activity at low application rates, with excellent redistribution within the plant.[3] Its spectrum covered most Ascomycetes and Basidiomycetes, setting a new standard for cereal disease management.[3]

Over the subsequent decades, this foundational discovery spurred the development of numerous second and third-generation triazoles, including propiconazole, tebuconazole, epoxiconazole, and difenoconazole, each offering improvements in potency, crop safety, or spectrum of activity.[3] Today, triazole fungicides are one of the most important and widely used classes of fungicides in both agriculture and medicine.[4] Major agrochemical companies like Bayer, Syngenta, and BASF continue to innovate, developing next-generation formulations such as mefentrifluconazole (Revysol) to enhance efficacy and manage resistance.[5][6]

The Molecular Blueprint: Chemical Structure and Synthesis

The fungicidal activity of this class is rooted in a common chemical structure: a five-membered heterocyclic aromatic ring containing three nitrogen atoms, specifically the 1,2,4-triazole isomer.[7][8][9] This core scaffold is substituted at the N1 position with various complex side chains that modulate the compound's biological activity, systemic properties, and spectrum.

General Synthetic Pathway

The synthesis of triazole fungicides is a well-established area of organic chemistry. A common and effective method involves the nucleophilic substitution reaction between a halogenated ketone derivative and 1,2,4-triazole, often in the presence of a base.[10][11] This approach allows for the versatile combination of different toxophores with the core triazole ring.

Experimental Protocol: Synthesis of a Triazole Fungicide Precursor

This protocol provides a representative methodology for synthesizing a putative triazole fungicide, 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, based on established routes.[10]

Materials:

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 equivalent)

  • 1,2,4-Triazole (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, 1,2,4-triazole, and potassium carbonate in acetonitrile. The potassium carbonate acts as a base to facilitate the nucleophilic attack of the triazole nitrogen on the electrophilic carbon of the chloro-ketone.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts (potassium carbonate and potassium chloride byproduct) by filtration. Concentrate the resulting filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

G cluster_reactants Reactants & Setup cluster_process Process cluster_workup Work-up & Purification r1 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone p1 Heat to Reflux (~82°C, 4-6 hrs) r1->p1 Combine r2 1,2,4-Triazole r2->p1 Combine r3 K₂CO₃ (Base) r3->p1 Combine r4 Acetonitrile (Solvent) r4->p1 Combine p2 Monitor by TLC p1->p2 w1 Cool & Filter p2->w1 Reaction Complete w2 Concentrate Filtrate w1->w2 w3 Dissolve in Ethyl Acetate w2->w3 w4 Wash (Water & Brine) w3->w4 w5 Dry & Concentrate w4->w5 product Purified Triazole Product w5->product

General workflow for the synthesis of a triazole fungicide.

The Primary Mechanism of Action: Inhibition of Sterol Biosynthesis

Triazole fungicides belong to the Demethylation Inhibitor (DMI) class.[12] Their fungicidal activity stems from the targeted disruption of ergosterol biosynthesis, a critical pathway for fungal survival.[7][10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[12][13]

The specific target of triazole fungicides is the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the CYP51 or ERG11 gene).[10][11][14] Triazoles bind to the heme iron cofactor in the active site of this enzyme, preventing it from catalyzing the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in some fungi).[14][15][16] This inhibition halts the ergosterol pathway, leading to a depletion of ergosterol and a toxic accumulation of methylated sterol precursors.[14] The resulting dysfunctional cell membrane leads to abnormal fungal growth and ultimately cell death.[10][12]

It is important to note that triazoles are generally fungistatic at lower concentrations and do not inhibit spore germination, as spores typically contain sufficient ergosterol reserves to produce a germ tube.[12] Their effectiveness lies in preventing the subsequent mycelial growth and host tissue infection.[12]

The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[17][18] It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, the first sterol intermediate.[15][16] Subsequent demethylation, desaturation, and reduction steps convert lanosterol into ergosterol. The 14α-demethylation step catalyzed by CYP51 is a critical control point and the specific target of triazole action.

Simplified ergosterol biosynthesis pathway highlighting the triazole inhibition point.
A Secondary Mechanism of Action

Recent research has uncovered a secondary, clinically relevant mechanism of action for triazoles. In Aspergillus fumigatus, the triazole-mediated inhibition of CYP51 leads to the accumulation of sterol intermediates, such as lanosterol. These intermediates are sensed by the sterol sensing domain (SSD) of the HMG-CoA reductase enzyme (Hmg1), the rate-limiting enzyme at the beginning of the pathway.[19] This signal induces negative feedback regulation on Hmg1, further suppressing the entire ergosterol biosynthesis pathway.[19] This dual-action model enhances our understanding of triazole efficacy and provides new insights into resistance mechanisms.[19]

The Challenge of Resistance: Molecular Mechanisms

The extensive use of triazoles in both agriculture and medicine has inevitably led to the emergence of resistant fungal strains, compromising their efficacy.[20] Understanding the molecular basis of this resistance is paramount for developing sustainable control strategies.

Target Site Modification: The Role of cyp51A Mutations

The most prevalent mechanism of triazole resistance involves modifications to the target enzyme, 14α-demethylase, encoded by the cyp51A gene in pathogens like Aspergillus fumigatus.[13] Several key mechanisms have been identified:

  • Point Mutations: Non-synonymous substitutions in the cyp51A gene can alter the amino acid sequence of the enzyme's active site.[13][20] These changes reduce the binding affinity of the triazole molecule to the enzyme, thereby diminishing its inhibitory effect.[20]

  • Tandem Repeats (TR) in the Promoter Region: The insertion of tandem repeats, such as a 34-base-pair repeat (TR₃₄) or a 46-base-pair repeat (TR₄₆), in the promoter region of the cyp51A gene leads to its overexpression.[13] This increased production of the target enzyme means that a standard dose of the fungicide is insufficient to inhibit all enzyme activity. These promoter modifications are often found in combination with point mutations (e.g., TR₃₄/L98H), resulting in high levels of resistance.[13]

Other Resistance Strategies

Beyond target site modification, fungi have evolved other ways to circumvent the effects of triazoles:

  • Overexpression of Efflux Pumps: Fungi can upregulate the expression of membrane transporter proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[21] These pumps actively expel the fungicide from the cell, preventing it from reaching its intracellular target at a sufficient concentration.

  • Target Gene Duplication: An increase in the copy number of the ERG11 (CYP51) gene can also lead to higher production of the target enzyme, contributing to reduced susceptibility.[21]

G cluster_cell Fungal Cell cluster_susceptible Susceptible cluster_resistant Resistant Mechanisms triazole_in Triazole cyp51_s CYP51 Enzyme triazole_in->cyp51_s Binds & Inhibits erg_s Ergosterol Production cyp51_s->erg_s triazole_in_r Triazole cyp51_mutated Mutated CYP51 (Reduced Binding) triazole_in_r->cyp51_mutated No Binding cyp51_over Overexpressed CYP51 triazole_in_r->cyp51_over Insufficient Inhibition efflux Efflux Pump (MDR1, CDR1) triazole_in_r->efflux Pumped Out erg_r Ergosterol Production cyp51_mutated->erg_r cyp51_over->erg_r

Mechanisms of fungal resistance to triazole fungicides.

Quantifying Efficacy: From Laboratory to Field

Evaluating the effectiveness of a fungicide is a critical component of drug development and disease management.[22] This involves both laboratory-based sensitivity assays and large-scale field trials to determine the minimum effective dose and comparative performance.[22]

Comparative Efficacy of Key Triazoles

The efficacy of triazole fungicides can vary significantly depending on the specific compound, the target pathogen, and environmental conditions. Multivariate meta-analyses of field trials provide robust data for comparing different active ingredients. For example, in the management of Fusarium Head Blight (FHB) and the associated mycotoxin deoxynivalenol (DON) in wheat, significant differences among triazoles are observed.

Active Ingredient(s)Mean Disease Index Control (%)Mean DON Control (%)
Propiconazole32%12%
Tebuconazole40%23%
Prothioconazole48%43%
Metconazole50%45%
Prothioconazole + Tebuconazole52%42%
Data synthesized from a multivariate meta-analysis of over 100 fungicide trials.[23][24]

These data clearly indicate that while all tested triazoles significantly reduce disease and toxin levels compared to an untreated check, newer generation compounds like metconazole and prothioconazole, and their mixtures, offer superior control of both FHB and DON compared to older compounds like tebuconazole and propiconazole.[23][24]

Experimental Protocol: Fungicide Sensitivity Assay

A fundamental laboratory technique to assess fungicide efficacy and monitor for resistance is the sensitivity assay, which determines the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀).[9][25]

Objective: To determine the EC₅₀ value of a triazole fungicide against a specific fungal pathogen.

Materials:

  • Pure fungal isolate

  • Appropriate growth medium (e.g., Potato Dextrose Agar, PDA)

  • Technical grade fungicide and a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

Methodology:

  • Prepare Fungicide Stock Solution: Create a high-concentration stock solution of the fungicide in a suitable solvent.

  • Prepare Amended Media: Autoclave the growth medium and cool it to 45-50°C. Create a dilution series by adding specific volumes of the fungicide stock solution to the molten agar to achieve a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with only the solvent and a non-amended control plate. Pour the media into petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an active fungal culture onto the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: After a set incubation period (e.g., 7-14 days), when the colony on the non-amended control plate has reached a substantial size, measure the diameter of the fungal colony on each plate in two perpendicular directions.

  • Data Analysis:

    • Calculate the average diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the non-amended control.

    • Plot the percent inhibition against the log of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value, the concentration at which growth is inhibited by 50%.[25][26]

G s1 Prepare Fungicide Stock Solutions s2 Create Amended Growth Media Series s1->s2 s3 Inoculate Plates with Fungal Plugs s2->s3 s4 Incubate at Optimal Temperature s3->s4 s5 Measure Colony Diameters s4->s5 s6 Calculate Percent Inhibition s5->s6 s7 Perform Regression Analysis s6->s7 result Determine EC₅₀ Value s7->result

Workflow for a laboratory-based fungicide sensitivity assay.

Conclusion and Future Directions

The discovery and development of triazole fungicides represent a landmark achievement in chemical biology, providing essential tools for managing fungal diseases in crops and humans. Their targeted mechanism of action, systemic properties, and broad-spectrum activity have had a profound impact. However, the persistent challenge of fungicide resistance necessitates continuous innovation. Future research will focus on the design of novel triazole structures that can evade existing resistance mechanisms, the development of combination therapies that utilize different modes of action, and the implementation of robust stewardship programs to preserve the longevity of this indispensable class of antifungals.

References

  • Fungicides: Triazoles. (2006). Iowa State University Digital Repository. [Link]

  • Molecular Insights into Triazole Resistance: A Comprehensive Review on Active Site Tyrosine Mutations in Fungal 14α-Demethylase. (n.d.). Slideshare. [Link]

  • Chowdhary, A., et al. (n.d.). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. PMC. [Link]

  • Petrović, M., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI. [Link]

  • The effect of triazole fungicide. (2022). Natursim Science Co., Ltd. [Link]

  • Li, P., et al. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PMC. [Link]

  • Giri, S., & Singh, Y. (1978). Synthesis of Some Triazole Derivatives as Potential Fungicides. Agric. Biol. Chem., 42(12), 2395-2397. [Link]

  • Liu, X., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. [Link]

  • A process for preparation of fungicidally active triazole compounds. (n.d.).
  • Siddiqui, N., et al. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. PMC. [Link]

  • Garcia-Rubio, R., et al. (n.d.). Molecular tools for the detection of mechanisms of triazole resistance in Aspergillus spp. ResearchGate. [Link]

  • Sterol biosynthetic pathway. (A) Normal route of ergosterol biosynthesis in filamentous fungi. (n.d.). ResearchGate. [Link]

  • Analysis of triazole fungicides and their intermediates. (2023). Xiangshuo Chemical. [Link]

  • Shirkhani, H., et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Beckerman, J. (2008). Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. APS Journals. [Link]

  • Zhang, R., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC. [Link]

  • Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. (2015). Climate Smart Agriculture. [Link]

  • Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. [Link]

  • The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. (n.d.). PMC. [Link]

  • Gácser, A., et al. (2023). Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner. MDPI. [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus. ScienceDirect. [Link]

  • Blosser, S. J., & Cramer, R. A. (n.d.). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers. [Link]

  • Blosser, S. J., & Cramer, R. A. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. PMC. [Link]

  • Paul, P. A., et al. (n.d.). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. APS Journals. [Link]

  • Dalla Lana, F., et al. (n.d.). Quantitative review of fungicide efficacy trials for managing soybean rust in Brazil. ResearchGate. [Link]

  • Büchel, K. H. (n.d.). The History of Azole Chemistry. ACS Publications. [Link]

  • Rizza, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]

  • A Short History of Fungicides. (n.d.). ResearchGate. [Link]

  • Rivera, V. V. (n.d.). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Poudel, B., et al. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. APS Journals. [Link]

  • Tikhonovich, I. A., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. MDPI. [Link]

  • Research progress of triazole derivatives in the discovery of agricultural chemicals. (n.d.). ResearchGate. [Link]

  • Top 20 Triazole antifungals companies. (n.d.). PatSnap. [Link]

  • Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. [Link]

  • Paul, P. A., et al. (n.d.). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. ResearchGate. [Link]

  • Fungicide Discovery. (n.d.). CABI Digital Library. [Link]

  • van de Sande, W. W. J., et al. (2022). Quantitative PCR Effectively Quantifies Triazole-Susceptible and Triazole-Resistant Aspergillus fumigatus in Mixed Infections. MDPI. [Link]

  • Triazole Fungicides Market Size, Share & Forecast to 2030. (n.d.). Research and Markets. [Link]

  • Triazole Fungicides Market Overview, Insights Report 2026 to 2035. (n.d.). The Business Research Company. [Link]

Sources

Methodological & Application

experimental design for testing triazole compound efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Systematic Evaluation of Triazole Compound Efficacy Subtitle: From High-Throughput Screening to Mechanism of Action Validation

Abstract

Triazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly for their ability to inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi, aromatase in oncology).[1][2][3] However, the translation of a "hit" compound into a viable lead requires a rigorous, multi-dimensional evaluation strategy. This application note provides a comprehensive experimental framework for assessing triazole efficacy. We detail the industry-standard protocols for Antifungal Susceptibility Testing (AST) using CLSI guidelines, Mammalian Cytotoxicity Profiling for selectivity index determination, and Sterol Quantitation to validate the mechanism of action.

Introduction: The Triazole Pharmacophore

The 1,2,4-triazole and 1,2,3-triazole rings function as stable bioisosteres for amide and ester linkages, offering enhanced metabolic stability and hydrogen bonding potential. In antifungal development, their primary target is Lanosterol 14


-demethylase (CYP51) .[1][2][3] Inhibition of this enzyme arrests the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14

-methylated sterols and membrane failure.[1]

Critical Experimental Causality:

  • Why pH matters: Triazole binding to the heme iron of CYP51 is often pH-dependent. Standardizing media pH ensures reproducible

    
     values.
    
  • Why 50% Inhibition? Unlike fungicidal polyenes (e.g., Amphotericin B), azoles are often fungistatic. Therefore, the Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration causing significant (50%) growth reduction, not total clearance.[4]

Phase I: In Vitro Antifungal Susceptibility Testing (AST)

Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi) Objective: Determine the MIC of the triazole candidate against clinically relevant pathogens (Candida albicans, Aspergillus fumigatus).

Reagents & Media Preparation
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Rationale: MOPS provides superior buffering capacity at pH 7.0 compared to bicarbonate, preventing pH drift during the 24-48h incubation which can artificially shift MIC values.

  • Solvent: DMSO (Dimethyl sulfoxide).

    • Constraint: Final assay concentration must be

      
       to avoid solvent-induced toxicity.
      
Experimental Protocol (Broth Microdilution)
  • Compound Preparation: Prepare a 100x stock solution of the triazole in 100% DMSO.

  • Dilution Series: Perform 2-fold serial dilutions in RPMI 1640 to generate a range (e.g., 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculum Standardization:

    • Suspend colonies from a 24h culture in sterile saline.

    • Adjust turbidity to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI 1640 to achieve final assay density of

      
       to 
      
      
      
      CFU/mL.
  • Assay Assembly: In a 96-well sterile flat-bottom plate:

    • Add 100

      
      L of diluted drug (2x final conc).
      
    • Add 100

      
      L of standardized inoculum (2x final conc).
      
    • Controls: Growth Control (Media + Cells + Solvent), Sterility Control (Media only).

  • Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

Visualization: AST Workflow

AST_Workflow Stock Triazole Stock (100% DMSO) Dilution Serial Dilution (RPMI + MOPS) Stock->Dilution 2-fold steps Plate 96-Well Plate Assembly Dilution->Plate 100 µL Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 100 µL Incubate Incubation 35°C (24-48h) Plate->Incubate Readout Readout (Visual/OD600) Incubate->Readout Determine MIC50

Figure 1: CLSI-compliant workflow for broth microdilution antifungal testing.

Phase II: Cytotoxicity & Selectivity Index (SI)

Objective: Ensure the antifungal activity is specific and not due to general protoplasmic poisoning. Method: MTT Assay on HEK293 (Kidney) or HepG2 (Liver) cells.

Protocol
  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Replace media with drug-containing media (serial dilutions). Incubate 48h.

  • MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3-4h at 37°C.

    • Mechanism:[1][2][3][5][6] Viable mitochondria reduce yellow MTT to purple formazan.[5][7][8]

  • Solubilization: Aspirate media; add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

Data Analysis: The Selectivity Index

Calculate the


 (Cytotoxic Concentration 50%) using non-linear regression.


  • Interpretation: An SI

    
     is generally considered a promising lead for further development.
    

Phase III: Mechanism of Action (Target Validation)

Objective: Confirm that the triazole inhibits ergosterol synthesis (CYP51 blockade) rather than acting via off-target toxicity.

Sterol Extraction & Quantitation (UV-Vis Method)

This method relies on the distinct UV absorption spectrum of ergosterol (four peaks between 260-300 nm).

  • Culture: Grow C. albicans in the presence of sub-MIC triazole concentrations for 16h.

  • Saponification: Harvest pellets; add 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1h.

    • Purpose: Hydrolyze esterified sterols and lyse the cell wall.

  • Extraction: Add 1 mL water + 3 mL n-heptane . Vortex vigorously.

  • Separation: Allow layers to separate. The upper heptane layer contains the sterols.

  • Analysis: Scan the heptane layer from 240 nm to 300 nm.

Interpretation of Results
  • Wild Type / Untreated: Shows a characteristic 4-peak curve (maxima at ~262, 271, 281, and 290 nm).

  • Triazole Treated:

    • Decrease in height of the 281.5 nm peak (Ergosterol depletion).

    • Accumulation of 24(28)-dehydroergosterol (indicated by increased absorbance at 230 nm if scanning wider, or flattening of the profile).

Visualization: CYP51 Inhibition Pathway

MOA_Pathway Lanosterol Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Intermediates Toxic Methylated Sterols Accumulate CYP51->Intermediates Inhibition Result Ergosterol Ergosterol CYP51->Ergosterol Normal Biosynthesis Triazole Triazole Drug (Inhibitor) Triazole->CYP51 Blocks Heme Iron Membrane Fungal Membrane Integrity Intermediates->Membrane Disrupts Structure Ergosterol->Membrane Maintains Fluidity

Figure 2: Mechanism of Action.[1][2] Triazoles bind the heme iron of CYP51, blocking ergosterol production and compromising membrane integrity.[1]

Summary of Key Metrics

MetricDefinitionTarget ValueAssay Method
MIC

Min. Inhibitory Conc. (50% growth red.)

CLSI Broth Microdilution
CC

Cytotoxic Conc. (50% cell death)

MTT / Resazurin Assay
SI Selectivity Index (

)

Calculation
Ergosterol % Reduction in sterol contentDose-dependent dropUV-Vis / HPLC

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27). CLSI.[9][10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[9][11] EUCAST.[12] [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.[10][11] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[8] Journal of Immunological Methods. [Link]

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

Sources

Application Note: Formulation of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the formulation strategies for 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid , a primary carboxylate metabolite of the fungicide triadimefon. Often utilized in toxicological screening, environmental fate analysis, and metabolic stability assays, this compound presents specific solubility challenges due to its amphiphilic nature—possessing both a lipophilic tert-butyl group and ionizable triazole/carboxylic acid moieties.

Physicochemical Identity[1]
  • IUPAC Name: 3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid

  • Molecular Formula: C₈H₁₃N₃O₂[1]

  • Molecular Weight: 183.21 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid:[1][2][3][4][5] pKa ~3.8 – 4.5 (Primary ionization site).[1]

    • 1,2,4-Triazole Ring: Weakly basic (pKa ~2.3), capable of protonation at low pH.[1]

    • tert-Butyl Tail: High lipophilicity, driving poor aqueous solubility in the neutral state.

The Solubility Challenge

The compound exhibits pH-dependent solubility .[1][6] In acidic environments (pH < 4), the carboxylic acid is protonated (neutral), and the lipophilic tail causes precipitation. To achieve a stable aqueous solution for biological administration, the formulation must target the anionic (carboxylate) state by maintaining pH > 6.0.

Decision Logic for Vehicle Selection

The choice of vehicle depends strictly on the intended route of administration and the required concentration.

FormulationLogic Start Start: Define Requirement Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV Oral Oral (PO) / IP Route->Oral InVitro In Vitro (Cell/Enzyme) Route->InVitro Conc Target Concentration? Sol_IV Soluble Salt Formulation (PBS pH 7.4 + Cosolvent) Conc->Sol_IV Low Dose (<10 mg/kg) Susp_PO Suspension (0.5% MC + 0.1% Tween 80) Conc->Susp_PO High Dose (>10 mg/kg) IV->Sol_IV Strict Solution Req. Oral->Conc Sol_DMSO DMSO Stock (1000x) Dilute into Media InVitro->Sol_DMSO

Figure 1: Decision tree for selecting the appropriate formulation vehicle based on experimental constraints.

Protocol 1: Preparation of Master Stock Solution

Purpose: Long-term storage and source for dilutions.[1] Stability: High.[1] Solvent: 100% DMSO (Dimethyl sulfoxide).[1]

  • Weighing: Accurately weigh the solid acid into a glass vial.

    • Note: Avoid using polystyrene plastics as DMSO may leach contaminants.[1]

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Example: For 10 mg of compound (MW 183.21), add ~545 µL DMSO for a 100 mM stock.[1]

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • QC Check: Verify absence of precipitate before use.[1] If frozen, thaw at 37°C and vortex.

Protocol 2: Aqueous Formulation for In Vivo Use (IV/IP/Low-Dose PO)

Purpose: Creating a clear, sterile solution for injection or oral gavage.[1] Mechanism: In situ salt formation.[1] By adjusting the pH above the pKa, we convert the insoluble acid into its soluble carboxylate salt.

Reagents Required[8][9][10]
  • Co-solvent: PEG400 (Polyethylene glycol 400) or Propylene Glycol.[1]

  • Surfactant: Tween 80 (Polysorbate 80).[1]

  • Buffer: PBS (Phosphate Buffered Saline) or 0.9% Saline.[1]

  • pH Adjuster: 1N NaOH (Sodium Hydroxide).[1]

Step-by-Step Procedure

Target: 5 mg/mL solution in 10% PEG400 / 5% Tween 80 / 85% Saline.[1]

  • Solubilization (The "Wetting" Phase):

    • Place the required amount of solid compound (or aliquot of DMSO stock) into a formulation vial.

    • Add PEG400 (10% of final volume).[1]

    • Add Tween 80 (5% of final volume).

    • Critical Step: Vortex/Sonicate until the compound is fully dispersed/dissolved in this organic pre-mix. Do not add water yet.[1]

  • Aqueous Addition & Salt Formation:

    • Slowly add 0.9% Saline (approx. 80% of final volume) while stirring.

    • Observation: The solution may turn cloudy (precipitate) because the pH of saline (~5.5) is near the compound's pKa.[1]

  • pH Adjustment (The Clearing Phase):

    • Insert a micro-pH probe.[1]

    • Dropwise, add 1N NaOH while stirring.[1]

    • Target pH: 7.4 – 8.0 .

    • Mechanism:[1][3][7] As pH rises > 6.0, the cloudiness will disappear as the compound ionizes into its soluble salt form.

  • Final Volume:

    • Adjust to the final volume with Saline.[1]

    • Filter sterilize using a 0.22 µm PVDF or PES syringe filter .[1]

Formulation Composition Table
ComponentFunctionConcentration
Active Compound Analyte1 - 10 mg/mL
PEG400 Co-solvent10% (v/v)
Tween 80 Surfactant/Wetting5% (v/v)
1N NaOH pH Adjusterq.s. to pH 7.4-8.0
0.9% Saline Diluent/Tonicityq.s. to 100%

Protocol 3: High-Dose Suspension (Toxicology)

Purpose: When doses exceed solubility limits (>20 mg/kg), a homogeneous suspension is required.[1]

  • Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

    • Heat 1/3 of the water to 80°C, disperse MC powder, then add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

  • Compound Preparation:

    • Micronize the solid compound using a mortar and pestle to ensure fine particle size.[1]

  • Levigation:

    • Add a small amount of the vehicle to the powder to form a smooth paste (levigation).

  • Dilution:

    • Gradually add the remaining vehicle with constant stirring to prevent clumping.[1]

  • Homogenization:

    • Use a tissue homogenizer or vigorous vortexing immediately prior to dosing to ensure dose uniformity.[1]

Mechanism of Action & Stability

Understanding the ionization state is critical for interpreting experimental results.[1] The triazole ring and carboxylic acid create a zwitterionic potential, but the carboxylic acid drives solubility.

Ionization Acid Neutral Form (pH < 4) Insoluble (Precipitates in Stomach) Action Add Base (NaOH) Deprotonation of COOH Acid->Action Salt Anionic Form (pH > 6) Soluble (Systemic Circulation) Action->Salt  Solubilization

Figure 2: Ionization mechanism.[1] Formulation success relies on shifting the equilibrium to the Anionic Form.

Stability Notes
  • Hydrolysis: The C-N bond between the tert-butyl chain and the triazole ring is generally stable under physiological conditions but can degrade under strong acidic reflux.

  • Photostability: Store protected from light.[1]

  • In Vivo Fate: Upon oral administration of the salt form, the acidic environment of the stomach (pH 1-2) may cause transient precipitation. The inclusion of Tween 80 (Protocol 2) prevents the formation of large crystal aggregates, facilitating re-dissolution in the small intestine (pH 6.8).

Quality Control (HPLC Method)

Verify concentration and stability using the following parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Carboxyl/Triazole absorbance) and 260 nm .[1]

  • Retention: The acid is polar; expect early elution unless ion-pairing agents are used.[1]

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1] Pesticide Residues in Food: Triazole Derivative Metabolites (1,2,4-Triazole, Triazole Alanine, Triazole Acetic Acid).[8][9] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (General reference for solubility profiling).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3,3-Dimethyl-2-(triazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid , designed for researchers and drug development professionals.


-Triazolyl Carboxylic Acids

Executive Summary & Structural Vulnerabilities

3,3-Dimethyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid is a sterically hindered, amphiphilic building block often used in the synthesis of agrochemicals (e.g., triazole fungicides) and pharmaceutical intermediates. Its structure features a bulky tert-butyl group and an electron-withdrawing triazole ring attached to the


-carbon of a carboxylic acid.

While generally stable as a solid, this compound exhibits specific instabilities in solution driven by the


-triazolyl moiety . The electron-withdrawing nature of the triazole ring activates the 

-carbon, leading to two primary degradation pathways: decarboxylation (under thermal/oxidative stress) and racemization (in aqueous/basic media).
Key Stability Profile
ParameterStatusCritical Insight
Thermal Stability ModerateSusceptible to decarboxylation at >60°C, especially in the presence of transition metals.
Stereochemical Stability LowThe chiral center at C2 is labile; racemization occurs rapidly at pH > 7.5.
Photostability ModerateSensitive to UV-induced radical cleavage; store in amber vials.
Solubility pH-DependentLow solubility in acidic/neutral water; soluble as a carboxylate anion at pH > 6.0.

Critical Stability Issues & Mechanisms

A. Spontaneous Decarboxylation

The presence of the electron-deficient 1,2,4-triazole ring at the


-position destabilizes the C-C bond between the 

-carbon and the carboxyl group. This effect is analogous to

-keto acids but driven by the heteroaromatic ring.
  • Mechanism: Thermal energy or radical initiators can trigger the loss of

    
    , generating a reactive carbanion or radical intermediate that protonates to form the corresponding alkyl-triazole (1-(3,3-dimethylbutyl)-1H-1,2,4-triazole).
    
  • Risk Factors:

    • High temperatures (>60°C).

    • Presence of transition metals (

      
      , 
      
      
      
      ) which catalyze decarboxylation [1].
    • Oxidative conditions (peroxides, air exposure in solution).

B. Base-Catalyzed Racemization

If you are working with a pure enantiomer (e.g., the (S)-isomer), maintaining optical purity in solution is challenging. The


-proton is significantly more acidic (

) than in standard aliphatic acids due to the inductive effect of the triazole and carboxyl groups.
  • Mechanism: In basic conditions (or even neutral buffers over time), the

    
    -proton is removed to form an achiral enolate-like intermediate. Reprotonation occurs non-selectively, leading to a racemic mixture.
    
  • Risk Factors:

    • Buffers with pH > 7.5.

    • Protic solvents (methanol, water) which facilitate proton exchange.

    • Long-term storage in solution.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways of Racemization and Decarboxylation that users must control.

StabilityPathways Figure 1: Competing degradation pathways for alpha-triazolyl carboxylic acids. Pure Pure (S)-Enantiomer (Active) Intermediate Planar Carbanion/Enolate (Transition State) Pure->Intermediate Deprotonation (pH > 7.5, Base) Decarboxylated Decarboxylated Product (Irreversible Impurity) Pure->Decarboxylated Heat (>60°C) Metal Ions (Cu, Fe) Intermediate->Pure Reprotonation Racemate Racemic Mixture ((R)/(S) - Inactive) Intermediate->Racemate Reprotonation (Non-selective) Intermediate->Decarboxylated Oxidative Cleavage

Figure 1: The


-proton acidity drives racemization in base, while thermal stress drives irreversible decarboxylation.

Troubleshooting Guide

Use this table to diagnose and resolve common issues observed during HPLC/LC-MS analysis or synthesis.

SymptomProbable CauseCorrective Action
Loss of Optical Rotation Racemization due to high pH or protic solvent storage.Protocol: Acidify samples immediately (

). Avoid storing in MeOH/Water mixtures for >24h. Use aprotic solvents (ACN, DMSO) for stock solutions.
New Peak in LC-MS (M-44) Decarboxylation (Loss of

).
Protocol: Lower drying/evaporation temperatures to <40°C. Avoid metal spatulas or needles; use glass/plastic. Store solid at -20°C.
Precipitation in Buffer Isoelectric Precipitation . The molecule is protonated and neutral at acidic pH.Protocol: For biological assays, dissolve in DMSO first, then dilute into buffer. Ensure final pH is > 6.0 if solubility is required, but balance with racemization risk.
Hygroscopicity (Clumping) Moisture Absorption by the triazole ring.Protocol: Store in a desiccator. Re-dry under high vacuum (

) over

before weighing.

Frequently Asked Questions (FAQ)

Q1: What is the optimal solvent for preparing stock solutions? A: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) .

  • Reasoning: These are polar aprotic solvents. They dissolve the compound well without facilitating proton exchange (which causes racemization) as readily as alcohols (MeOH/EtOH) or water [2].

  • Storage: Store stocks at -20°C or -80°C. Stability is >6 months in DMSO at -20°C.

Q2: Can I autoclave buffers containing this compound? A: No.

  • Reasoning: The high heat (121°C) will induce significant decarboxylation [3].

  • Alternative: Sterile filter using a 0.22

    
     PVDF or PES membrane.
    

Q3: Why does the retention time shift during HPLC analysis? A: This is likely due to pH sensitivity of the carboxylic acid.

  • Reasoning: The

    
     of the carboxylic acid is approx 4.0–4.5. If your mobile phase pH is near the pKa, the ratio of ionized/unionized forms fluctuates, causing peak tailing or shifting.
    
  • Solution: Buffer your mobile phase firmly. Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated, or 10mM Ammonium Bicarbonate (pH 8) to keep it fully ionized (if the column tolerates it).

Q4: Is the compound sensitive to light? A: Yes, moderately.

  • Reasoning:

    
    -Heterocyclic acids can undergo photocatalytic decarboxylation [1].
    
  • Recommendation: Use amber glassware and avoid direct exposure to LED or sunlight during bench work.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To verify the purity and detect degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Triazole absorption).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN. Inject 5

    
    .
    
    • Note: Decarboxylated product will elute later (more hydrophobic).

    • Note: Enantiomers require a Chiral Column (e.g., Chiralpak AD-H) for separation.

Protocol B: Safe Solubilization for Bioassays

To maximize solubility while minimizing racemization.

  • Weigh the solid compound in a glass vial.

  • Dissolve to 100 mM in anhydrous DMSO . Vortex until clear.

  • Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles.
    
  • Store aliquots at -20°C .

  • On the day of experiment: Dilute the DMSO stock into the assay buffer (e.g., PBS pH 7.4) immediately before use.

    • Critical: Do not leave the diluted aqueous solution sitting at room temperature for >4 hours.

References

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. (2023). Discusses the lability of alpha-triazolyl acids under photocatalytic and oxidative conditions.

  • Solubility and Stability of Triazole Fungicides. Journal of Agricultural and Food Chemistry. General principles of triazole solubility and solvent interactions.

  • Thermal Degradation of Triazole Derivatives. Chemical Engineering Transactions. (2019). Analysis of thermal breakdown products of triazole-based agrochemicals.

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of invasive fungal infections, coupled with the growing concern of antifungal resistance, has underscored the critical need for effective and novel therapeutic agents.[1][2][3] Triazole derivatives represent a cornerstone of modern antifungal therapy, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[4][5] This class of drugs has evolved from first-generation agents like fluconazole and itraconazole to second-generation compounds such as voriconazole and posaconazole, each engineered to overcome the limitations of its predecessors.[5]

This guide provides a comprehensive comparison of the antifungal activity of key triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only comparative efficacy data but also the detailed experimental methodologies required to generate and validate such findings in a laboratory setting. We will delve into the mechanism of action, present comparative in vitro data against clinically relevant pathogens, and provide step-by-step protocols for the gold-standard assays used in antifungal susceptibility testing.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of all triazole derivatives is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol, a vital sterol component unique to fungi.[4][6] Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] Inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disrupts membrane fluidity, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[6]

While this is the primary mechanism, recent research suggests a potential secondary mechanism where triazole-induced sterol disruptions trigger a negative feedback loop that downregulates the entire ergosterol biosynthesis pathway, further enhancing their antifungal effect.[8]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa squalene Squalene hmg_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Catalyzes Conversion triazoles Triazole Antifungals (Fluconazole, Voriconazole, etc.) inhibition Inhibition triazoles->inhibition inhibition->cyp51 Blocks Enzyme G prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate Plate with Fungal Suspension prep->inoculate dilute Serially Dilute Antifungal Agent in 96-Well Plate dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Read Plate Visually or with Spectrophotometer incubate->read mic Determine MIC: Lowest Concentration with Significant Growth Inhibition read->mic

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Antifungal Preparation: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI 1640 medium across a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL. [9][10]3. Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

  • Incubation: Incubate the plate at 35°C for 24 hours (for Candida spp.) or longer as required for slower-growing organisms. [11]5. MIC Determination: Read the plate visually or with a plate reader. The MIC is the lowest drug concentration that causes a prominent decrease in turbidity compared to the growth control. [2]

Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of susceptibility. It is simpler and less expensive than broth microdilution, making it suitable for routine screening. [12][13] Causality Behind Choices:

  • Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is often used for yeasts. The glucose supports robust growth, while the dye enhances the definition of the inhibition zone edge. [14]* Zone of Inhibition: The diameter of the clear zone around the disk, where fungal growth is inhibited, is proportional to the susceptibility of the organism to the drug.

G prep_plate Prepare Mueller-Hinton Agar Plate spread Spread Standardized Fungal Inoculum on Agar Surface prep_plate->spread apply_disk Apply Paper Disk Impregnated with Antifungal Agent spread->apply_disk incubate Incubate at 35°C for 24-48 hours apply_disk->incubate measure Measure Diameter of the Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place a paper disk impregnated with a standard amount of the triazole antifungal agent onto the center of the inoculated agar surface.

  • Incubation: Invert the plate and incubate at 35°C for 20-24 hours. [12]5. Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). Interpret the result (Susceptible, Intermediate, or Resistant) based on established CLSI breakpoints for zone diameters. [14]

Time-Kill Assay

This dynamic assay provides insight into the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity. [15] Causality Behind Choices:

  • Sampling Over Time: By quantifying viable cells (CFU/mL) at multiple time points, a curve can be generated that illustrates the rate and extent of antifungal activity. [16]* Definitions: Fungicidal activity is strictly defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum, providing a high-confidence measure of killing. [15]A reduction of <3-log10 is considered fungistatic. [15]

G setup Set up Cultures with Antifungal at 0x, 1x, 4x, 16x MIC incubate Incubate with Agitation at 35°C setup->incubate sample Sample Aliquots at Timepoints (0, 2, 4, 8, 12, 24h) incubate->sample Over Time dilute_plate Perform Serial Dilutions and Plate on Agar sample->dilute_plate count Incubate Plates and Count Colonies (CFU) dilute_plate->count plot Plot log10 CFU/mL vs. Time to Generate Time-Kill Curve count->plot

Caption: Workflow for the antifungal time-kill assay.

Step-by-Step Protocol:

  • Assay Setup: Prepare flasks containing RPMI 1640 medium with the triazole derivative at various concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 16x MIC).

  • Inoculation: Inoculate each flask with a standardized fungal suspension to a final starting density of approximately 1 x 10⁵ CFU/mL. [16]3. Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each flask. [15]4. Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Data Analysis: Incubate the plates for 24-48 hours, then count the number of colonies to calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.

Conclusion

The triazole class of antifungals is diverse, with each derivative offering a unique spectrum of activity. While first-generation agents like fluconazole are suitable for many common yeast infections, the broader spectrum of second-generation agents like voriconazole and posaconazole is essential for treating infections caused by molds and resistant organisms. Posaconazole stands out for its unique activity against Zygomycetes.

The choice of a triazole derivative for research or development should be based on a thorough understanding of its target spectrum, supported by robust in vitro data. The standardized methodologies detailed in this guide—broth microdilution, disk diffusion, and time-kill assays—provide a framework for the accurate and reproducible evaluation of antifungal performance, ensuring the integrity and validity of comparative studies.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017, November 1). SciMedCentral.[Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO.[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Institutes of Health.[Link]

  • Triazole derivatives as potential antifungal agents. (2023, October 28). Elsevier.[Link]

  • Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journals. (2011, May 25). Beilstein Journals.[Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Clinical and Laboratory Standards Institute.[Link]

  • Network Meta-analysis and Pharmacoeconomic Evaluation of Fluconazole, Itraconazole, Posaconazole, and Voriconazole in Invasive Fungal Infection Prophylaxis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology.[Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period - PMC. (n.d.). National Institutes of Health.[Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.). National Institutes of Health.[Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. (2018, June 28). Brieflands.[Link]

  • Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes | Medical Mycology | Oxford Academic. (2007, November 15). Oxford Academic.[Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - ResearchGate. (2024, April 17). ResearchGate.[Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period - PubMed. (2012, March 15). National Institutes of Health.[Link]

  • Structure-based design, synthesis, and antifungal activity of new triazole derivatives. (2011, August 15). PubMed.[Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). American Society for Microbiology.[Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). National Institutes of Health.[Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES.[Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). National Institutes of Health.[Link]

  • SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC. (n.d.). National Institutes of Health.[Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period | Haematologica. (2012, March 1). Haematologica.[Link]

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives - International Journal of Pharmaceutical Sciences. (2024, August 10). International Journal of Pharmaceutical Sciences.[Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018, February 14). National Institutes of Health.[Link]

  • In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology.[Link]

  • Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.). IJCMAS.[Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). YouTube.[Link]

  • (PDF) Triazole antifungals: A review - ResearchGate. (2016, May 23). ResearchGate.[Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology.[Link]

  • Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2002, February 15). Oxford Academic.[Link]

  • THE USE OF STANDARD METHODOLOGY FOR DETERMINATION OF ANTIFUNGAL ACTIVITY OF NATURAL PRODUCTS AGAINST MEDICAL YEASTS CANDIDA SP A. (2007, January 4). SciELO.[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). Clinical and Laboratory Standards Institute.[Link]

  • Antifungal activity test of Dewandaru leaf extract (Eugenia uniflora L) against Candida in otomycosis - GSC Online Press. (2024, April 1). GSC Online Press.[Link]

  • (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021, February 2). ResearchGate.[Link]

  • Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE. (2020, November 12). JoVE.[Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC. (n.d.). National Institutes of Health.[Link]

  • Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC. (n.d.). National Institutes of Health.[Link]

  • Fungal Tests - Testing.com. (2021, November 9). Testing.com.[Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs - MDPI. (2018, September 15). MDPI.[Link]

  • NJLM - Antifungal susceptibility testing, Aspergillus, Candida - National Journal of Laboratory Medicine. (n.d.). National Journal of Laboratory Medicine.[Link]

Sources

Comparative Analysis of Butanoic Acid Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetics, HDAC Inhibition, and Chaperone Activity

Executive Summary

Butanoic acid (butyrate) is a short-chain fatty acid (SCFA) pivotal to cellular homeostasis, yet its clinical utility is limited by rapid metabolism and poor bioavailability.[1] This guide objectively compares the performance of Sodium Butyrate (NaB) against its pharmacologically optimized derivatives: 4-Phenylbutyrate (4-PBA) , Valproic Acid (VPA) , and Tributyrin (TB) .

While all function as Histone Deacetylase (HDAC) inhibitors, their secondary mechanisms and pharmacokinetic (PK) profiles diverge significantly. This guide provides experimental evidence and protocols to assist researchers in selecting the optimal derivative for epigenetic, metabolic, and proteostatic studies.

Mechanistic Divergence & Signaling Pathways

Understanding the dual-nature of these derivatives is critical for experimental design. While NaB and VPA are primarily utilized for epigenetic modulation (HDAC inhibition), 4-PBA possesses a unique "chemical chaperone" activity that resolves Endoplasmic Reticulum (ER) stress independent of chromatin remodeling.

Comparative Mechanism Pathway

The following diagram illustrates the bifurcation of signaling pathways between the derivatives.

ButyrateMechanisms Compounds Butanoic Acid Derivatives NaB Sodium Butyrate (NaB) (Short Half-life) Compounds->NaB VPA Valproic Acid (VPA) (Branched SCFA) Compounds->VPA PBA 4-Phenylbutyrate (4-PBA) (Aromatic SCFA) Compounds->PBA TB Tributyrin (Prodrug) Compounds->TB Nucleus Nucleus NaB->Nucleus VPA->Nucleus PBA->Nucleus ER Endoplasmic Reticulum (ER) PBA->ER High Affinity TB->NaB Hydrolysis (Lipase) HDAC HDAC Inhibition (Class I/IIa) Nucleus->HDAC Chaperone Chemical Chaperone Activity ER->Chaperone Acetylation Histone Hyperacetylation (H3/H4) HDAC->Acetylation UPR Reduced Unfolded Protein Response (UPR) Chaperone->UPR Outcomes Gene Expression / Differentiation Acetylation->Outcomes UPR->Outcomes Cell Survival

Figure 1: Mechanistic bifurcation showing 4-PBA's dual entry into nuclear (epigenetic) and ER (proteostatic) pathways, contrasting with the primarily nuclear action of NaB and VPA.

Comparative Performance Analysis

Pharmacological & Physicochemical Profile

The following data aggregates IC50 values and pharmacokinetic parameters from validated biological systems (HeLa nuclear extracts and rodent models).

FeatureSodium Butyrate (NaB)4-Phenylbutyrate (4-PBA)Valproic Acid (VPA)Tributyrin (TB)
Primary Target HDAC Class I, IIaER Stress Chaperone / HDACHDAC Class I / GABAProdrug for Butyrate
HDAC1 IC50 0.3 – 0.4 mM [1]~2.3 mM [2]0.5 – 2.0 mM [2]N/A (Requires hydrolysis)
Bioavailability Low (<5 min half-life)Moderate (Oral active)High (Long half-life)High (Sustained release)
Tmax (Peak) ~20 min (Rapid)~1 hour1–4 hours~50 min (Delayed) [3]
BBB Penetration Low (Active transport req)HighHighModerate
Toxicity Low (Metabolic acidosis risk)Urea Cycle (Ammonia scavenger)Hepatotoxicity / TeratogenicLow

Key Insight: While NaB is the most potent HDAC inhibitor per mole, its rapid clearance renders it unsuitable for in vivo studies requiring sustained exposure. Tributyrin acts as a superior delivery system, yielding 3 moles of butyrate per mole of TB, significantly extending the plasma half-life compared to equimolar NaB [3]. 4-PBA requires higher concentrations (millimolar range) to achieve HDAC inhibition comparable to NaB but is the only option for direct ER stress alleviation.

Specificity and Limitations
  • NaB: Non-specific inhibition of Class I and IIa HDACs. It does not inhibit HDAC6 or HDAC10 (Class IIb) [1].[2]

  • VPA: Distinct preference for Class I HDACs (HDAC1/2) over Class II. This makes VPA less effective for processes strictly regulated by HDAC4/5/7.

  • 4-PBA: Acts as a "pan-HDAC" inhibitor at high concentrations but is primarily selected for its ability to prevent protein aggregation (e.g., in dystonia or cystic fibrosis models) [4].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparative assessment.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Compare the potency of derivatives in inhibiting nuclear deacetylase activity. System: HeLa Nuclear Extract (rich in Class I/II HDACs).

Workflow Diagram:

HDACProtocol Step1 Sample Prep (HeLa Extract + Inhibitor) Step2 Substrate Addition (Ac-Lys-AMC) Step1->Step2 Step3 Incubation (37°C, 30 min) Step2->Step3 Step4 Developer Addition (Cleaves Deacetylated Lys) Step3->Step4 Step5 Read Fluorescence (Ex 350nm / Em 440nm) Step4->Step5

Figure 2: Step-by-step workflow for the fluorometric determination of HDAC inhibition.

Detailed Methodology:

  • Preparation: Dilute NaB, VPA, and 4-PBA in assay buffer to 2x desired final concentration (range: 0.1 mM to 10 mM).

  • Reaction Mix: In a 96-well black plate, combine:

    • 10 µL diluted inhibitor (or buffer control).[3][4]

    • 10 µL HeLa nuclear extract (approx. 5-10 µg protein).

    • 20 µL Fluorometric Substrate (Acetyl-Lysine-AMC).

  • Enzymatic Reaction: Incubate at 37°C for 30 minutes . Note: NaB is volatile; seal plate tightly.

  • Development: Add 40 µL of Lysine Developer (containing trypsin-like protease). This enzyme cleaves only the deacetylated substrate, releasing the fluorophore.

  • Quantification: Incubate 15 mins at Room Temp. Read on a fluorometer (Ex/Em: 350/440 nm).

  • Calculation: % Inhibition =

    
    .
    
Protocol B: ER Stress (UPR) Rescue Assay

Objective: Validate the chaperone activity of 4-PBA vs. NaB. System: C2C12 Myotubes or HEK293 cells treated with Tunicamycin (ER stress inducer).

  • Induction: Treat cells with Tunicamycin (0.5 µg/mL) to induce UPR.

  • Treatment: Co-treat with 4-PBA (5 mM) or NaB (5 mM) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Primary Targets: GRP78/BiP (marker of chaperone capacity) and CHOP (marker of apoptosis).

    • Expected Result: 4-PBA should significantly reduce CHOP/GRP78 levels compared to Tunicamycin alone. NaB may show weak or no reduction, confirming 4-PBA's specific chaperone utility [4].

Expert Recommendations

  • For In Vivo Metabolic Studies: Avoid NaB due to the "peak and trough" effect. Use Tributyrin (oral) or 4-PBA (oral/IP). Tributyrin provides a more physiological, sustained release of butyrate to the colon and systemic circulation.

  • For Neurological Studies: VPA is the standard for blood-brain barrier penetration, but be wary of its GABAergic side effects. 4-PBA is a cleaner alternative for neuroprotection studies focused on protein misfolding (e.g., Alzheimer's, Huntington's).

  • Buffer Compatibility: NaB and VPA are salts/acids that can alter media pH at high concentrations (>5 mM). Always re-adjust media pH to 7.4 after addition to prevent false positives caused by acidity-induced cellular stress.

References

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. EMBO Journal, 20(24), 6969–6978. Retrieved from [Link]

  • Journal of Exercise and Nutrition. (2025). A Pharmacokinetic Comparison of Three Butyrate Products. Retrieved from [Link]

  • Hu, H., & Li, L. (2014).[5] 4-Phenylbutyric Acid Increases GLUT4 Gene Expression through Suppression of HDAC5 but not Endoplasmic Reticulum Stress.[5] Cellular Physiology and Biochemistry, 33, 1899-1910. Retrieved from [Link]

Sources

Bridging the Gap: In Silico Prediction vs. Experimental Validation of Triazole-Based Pharmacophores

[1]

Executive Summary

In the high-stakes arena of drug discovery, the triazole scaffold—particularly the 1,2,3-triazole generated via Click Chemistry (CuAAC)—has become ubiquitous due to its stability and ability to mimic amide bonds. However, a recurring friction exists between the predicted efficacy of these compounds and their actual biological performance.

This guide moves beyond theoretical promise to examine the concordance (and discordance) between computational modeling and wet-lab results. We focus on triazole-based tubulin polymerization inhibitors and EGFR antagonists, dissecting where in silico models succeed and where they require rigorous experimental correction.

Part 1: The Binding Affinity Gap (Docking vs. IC50)

The Challenge

Molecular docking (e.g., AutoDock Vina, Glide) treats the triazole ring as a rigid linker, often overestimating binding affinity due to favorable nitrogen-interaction scores. However, the experimental IC50 is influenced by cellular uptake and metabolic stability, which static docking ignores.

Case Study: Tubulin Polymerization Inhibitors

Recent studies on 1,2,3-triazole-thiazole hybrids targeting the colchicine binding site of tubulin reveal the disparity. While docking scores often predict nanomolar affinity, cellular assays frequently return micromolar results due to membrane permeability issues inherent to the triazole's polarity.

Comparative Data: Predicted vs. Actual

Data synthesized from recent comparative studies on triazole-linked hybrids (e.g., Source 1, 9).

Compound IDScaffold TypeDocking Score (kcal/mol)Predicted Affinity (Ki)Exp. IC50 (MCF-7 Cell Line)Concordance
TZ-14d

-carboline-triazole
-9.8~65 nM5.61

1.24

M
Low (False Positive)
TZ-10h Thiazole-pyrimidine-10.2~30 nM0.66

0.07

M
High (Valid Hit)
TZ-09j Cis-stilbene-triazole-8.5~600 nM4.51

0.15

M
Moderate

Scientist's Note: Compound TZ-14d shows a classic "permeability gap." The docking score is excellent, but the IC50 is 100x higher. This usually indicates that while the pharmacophore fits the pocket, the compound struggles to reach the cytoplasm.

Experimental Protocol: Validating the Hit

To confirm if a poor IC50 is due to binding failure or entry failure, you must pair the cellular MTT assay with a cell-free enzymatic assay.

1. In Silico Protocol (AutoDock Vina)
  • Ligand Prep: Convert 2D triazole structures to 3D. Critical: Set pH to 7.4. Although triazoles are generally uncharged, the linker substituents (e.g., amines) must be protonated correctly.

  • Grid Generation: Center grid box on the Colchicine binding site (PDB: 1SA0). Box size:

    
     Å.
    
  • Docking: Run with exhaustiveness = 32.

  • Analysis: Filter poses not just by energy, but by the presence of a H-bond between the triazole N2/N3 and the active site residues (often Val or Cys).

2. Experimental Protocol (MTT Assay)

Standardized for MCF-7 / A549 cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve triazole compounds in DMSO (Final concentration < 0.1%). Treat for 48h.

  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 2: Dynamic Stability (MD Simulations vs. Biophysics)

Static docking fails to account for the "induced fit"—the conformational change the protein undergoes when the triazole enters the pocket. Molecular Dynamics (MD) simulations bridge this gap.

The Workflow: From Static to Dynamic

The following diagram illustrates the necessary computational pipeline to validate a docking pose before synthesis.

MD_WorkflowInputDocked Complex(PDB + Ligand)ParamParametrization(GAFF/CHARMM)Input->ParamSolvSolvation(TIP3P Water Box)Param->SolvMiniEnergyMinimizationSolv->MiniEquilEquilibration(NVT/NPT Ensembles)Mini->EquilProdProduction Run(100 ns)Equil->ProdAnalysisAnalysis(RMSD/RMSF/H-Bonds)Prod->Analysis

Caption: Standard MD pipeline. Stability is defined by RMSD convergence (< 2.0 Å) over the final 20ns of production.

Interpretation of Results
  • In Silico (RMSD): If the Root Mean Square Deviation (RMSD) of the ligand fluctuates > 3 Å, the triazole is "dancing" in the pocket and likely has low residence time, regardless of the docking score.

  • Experimental (DSF): The wet-lab correlate is Differential Scanning Fluorimetry (Thermal Shift). A specific binder will shift the protein's melting temperature (

    
    ).
    
    • Protocol: Mix protein + triazole + SYPRO Orange. Heat from 25°C to 95°C. A

      
      C confirms binding stability predicted by MD.
      

Part 3: ADMET Profiling (The Survival View)

Triazoles are often praised for metabolic stability, but their lipophilicity (LogP) can vary wildly based on substituents.

Comparative Protocol: Lipophilicity

In Silico: SwissADME or pkCSM.[1] Experimental: Shake-Flask Method (The Gold Standard).

Step-by-Step Shake-Flask Protocol
  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Dissolution: Dissolve the triazole compound in the octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes of the octanol-compound solution and the aqueous phase.

  • Equilibration: Shake mechanically for 24 hours at 25°C. Allow phases to separate (centrifuge if necessary).

  • Measurement: Measure UV absorbance of the octanol phase again (

    
    ).
    
  • Calculation:

    
    
    

Scientist's Insight: If SwissADME predicts a LogP of 2.5 but your shake-flask result is 4.5, your compound is likely getting trapped in cell membranes, explaining high cytotoxicity in non-target cells (low selectivity).

Part 4: Strategic Recommendations

  • Don't Trust the Score: Never prioritize synthesis based solely on Docking Energy. Use MD RMSD as a secondary filter.

  • The "Linker" Fallacy: In 1,2,3-triazoles, the triazole is often just a linker. However, experimental data shows it actively participates in

    
    -stacking. Ensure your simulation force field (e.g., GAFF2) accurately parameters the triazole ring aromaticity.
    
  • Validate Early: Perform the Shake-Flask LogP experiment on your first 3 synthesized analogs. If the error vs. prediction is > 0.5 log units, recalibrate your computational model before synthesizing the rest of the library.

References

  • Sireesha, R., et al. (2023). Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics.

  • John, S. E., et al. (2020). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners.[2] Royal Society of Chemistry (RSC) Advances.

  • Nagaraju, K., et al. (2021). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors.[3] New Journal of Chemistry.

  • BenchChem. (2025). Comparative Analysis of ADME Properties in 1,2,4-Triazole-5-thione Analogs.[4] BenchChem Guides.

  • El Faydy, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.[5] Biointerface Research in Applied Chemistry.

A Comparative Guide to the Efficacy of Triazole Fungicides: A Senior Application Scientist's In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agricultural science, the selection of an appropriate fungicidal agent is paramount. The triazole class of fungicides has long been a cornerstone in both clinical and agricultural applications due to its broad-spectrum activity and systemic nature.[1][2] This guide provides an in-depth comparison of the efficacy of various triazole fungicides, supported by peer-reviewed experimental data, and outlines the methodologies used to generate this data. Our focus is to deliver not just results, but a causal understanding of the experimental choices and the trustworthiness of the protocols.

The Foundational Mechanism: How Triazoles Inhibit Fungal Growth

Triazole fungicides exert their effect by targeting a critical enzyme in the fungal cell membrane's biosynthesis pathway: lanosterol 14α-demethylase.[3][4] This enzyme, a member of the cytochrome P450 family (often denoted as CYP51 or Erg11), is essential for the conversion of lanosterol to ergosterol.[3][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[6]

By binding to the heme iron center of the CYP51 enzyme, triazoles block the active site, preventing the demethylation of lanosterol.[6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. The resulting dysfunctional cell membrane ultimately halts fungal growth.[5] This highly specific mode of action is the basis for the widespread use and effectiveness of this fungicide class.

Triazole_Mechanism_of_Action cluster_0 Fungal Cell cluster_1 Inhibition Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Substrate Triazole Triazole Fungicide Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Blocked_CYP51 Inhibited CYP51 Membrane Functional Cell Membrane Ergosterol->Membrane Essential Component No_Ergosterol Ergosterol Depletion & Toxic Sterol Accumulation Disrupted_Membrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) Triazole->Blocked_CYP51 Binds & Inhibits Blocked_CYP51->No_Ergosterol Leads to No_Ergosterol->Disrupted_Membrane Causes

Caption: Mechanism of triazole fungicide action via inhibition of the ergosterol biosynthesis pathway.

Comparative Efficacy: A Data-Driven Analysis from Field Studies

The true measure of a fungicide's utility lies in its field performance. A landmark multivariate meta-analysis of over 100 uniform fungicide trials provides robust comparative data on the efficacy of several key triazoles against Fusarium Head Blight (FHB) in wheat.[7][8][9] FHB is a devastating disease that not only reduces grain yield but also contaminates the grain with mycotoxins, such as deoxynivalenol (DON), posing a significant health risk.

The study compared propiconazole, prothioconazole, tebuconazole, metconazole, and a prothioconazole+tebuconazole mix. Tebuconazole has historically been an industry standard, making it a crucial benchmark for comparison.[10] The analysis quantified efficacy based on the percent reduction of the FHB disease index (IND) and DON toxin levels compared to an untreated control.

Table 1: Comparative Efficacy of Triazole Fungicides Against Fusarium Head Blight (FHB) in Wheat

Fungicide Treatment Mean % Control of Disease Index (C-IND) Mean % Control of DON Toxin (C-DON)
Propiconazole 32% 12%
Tebuconazole 40% 23%
Prothioconazole 48% 43%
Metconazole 50% 45%
Prothioconazole + Tebuconazole 52% 42%

Data synthesized from Paul et al. (2008).[7][8][10][11]

Key Insights from the Data:

  • Superior Performance: The data clearly demonstrates the superior efficacy of newer generation triazoles. Metconazole and prothioconazole (both alone and in combination with tebuconazole) provided significantly better control of both the disease and the associated mycotoxin compared to tebuconazole and propiconazole.[7][10][11]

  • Disease vs. Toxin Control: While all tested fungicides reduced both disease index and DON levels, their relative effectiveness varied. Metconazole was the most effective single agent for reducing DON (45% control), while the prothioconazole+tebuconazole mixture was most effective at reducing the visual disease symptoms (52% control).[7][10][11]

  • Causality in Selection: For researchers developing new antifungal agents or for agronomists designing disease management programs, this data is critical. It shows that simply controlling visual disease symptoms may not correlate directly with the highest level of mycotoxin reduction. The choice of fungicide should be guided by the primary objective, whether it is yield protection (related to disease index) or food safety (related to toxin levels).

Validated Experimental Protocols for Efficacy Assessment

The reliability of efficacy data is wholly dependent on the integrity of the experimental protocols used. Below are detailed, self-validating workflows for both in vitro and in vivo assessment of triazole fungicides, reflecting standard practices in the field.

This laboratory-based assay is a fundamental first step to determine the direct effect of a compound on fungal growth. The objective is to calculate the EC50 value , the concentration of the fungicide that inhibits fungal growth by 50%.[1]

Step-by-Step Protocol:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave to sterilize and cool to approximately 50-55°C.

  • Fungicide Stock and Dilution: Prepare a high-concentration stock solution of the triazole fungicide in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations to be tested.

  • Amendment of Media: Add the different fungicide concentrations to the molten agar to achieve the desired final concentrations. Pour the amended media into petri dishes and allow them to solidify. A control plate with no fungicide (or solvent only) is essential.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum). Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.

In_Vitro_Workflow Prep 1. Prepare & Cool Fungal Growth Media (PDA) Stock 2. Create Fungicide Stock & Serial Dilutions Prep->Stock Amend 3. Amend Media with Fungicide Concentrations Stock->Amend Inoculate 4. Inoculate Plates with Fungal Mycelial Plug Amend->Inoculate Incubate 5. Incubate at Optimal Temperature Inoculate->Incubate Measure 6. Measure Colony Diameter Growth Incubate->Measure Calculate 7. Calculate % Inhibition & Determine EC50 Value Measure->Calculate

Caption: Experimental workflow for determining in vitro fungicide efficacy (EC50 value).

Field trials are the definitive test of a fungicide's practical efficacy, accounting for environmental variables, host-pathogen interactions, and application methods. The protocol described is based on the standardized trials used in the meta-analysis.[7][10]

Step-by-Step Protocol:

  • Site Selection & Plot Design: Choose a field with a history of the target disease. Design the experiment using a randomized complete block design with multiple replications (e.g., 4 blocks) to minimize spatial variability. Each plot should be of a standardized size.

  • Inoculation (if necessary): To ensure consistent disease pressure, plots are often artificially inoculated with the pathogen. For FHB, this may involve scattering fungus-colonized grain spawn throughout the plot area.[11]

  • Fungicide Application: Apply fungicides at a specific growth stage of the crop (e.g., anthesis or flowering for FHB control). Use calibrated spray equipment to ensure uniform coverage and the correct dosage per treatment. Include an untreated control in each block.

  • Environmental Management: In some trials, mist-irrigation systems are used to maintain high humidity, which promotes fungal infection and disease development, ensuring a rigorous test of the fungicides.[11]

  • Disease Assessment: At a set time post-application (e.g., 21 days), visually assess the disease severity in each plot. For FHB, this involves counting the number of infected heads per a defined area to calculate a disease index (%).

  • Harvest & Sample Analysis: Harvest the grain from each plot. A subsample is taken for mycotoxin analysis.

  • Mycotoxin Quantification: Use analytical chemistry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of mycotoxins (e.g., DON in ppm) in the grain samples.

  • Statistical Analysis: Analyze the data (disease index, yield, toxin levels) using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the fungicide treatments and the control.

The Challenge of Resistance

The extensive use of triazoles in both agriculture and medicine has inevitably led to the selection of resistant fungal strains, threatening their continued utility.[3][12] Understanding the mechanisms is the first step toward effective resistance management.

  • Target Site Modification: The most common mechanism involves point mutations in the CYP51A gene.[3][13] These mutations alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole molecules while still allowing it to process its natural substrate, lanosterol.

  • Gene Overexpression: Another prevalent mechanism is the insertion of tandem repeats in the promoter region of the CYP51A gene.[13] This leads to the overproduction of the target enzyme, meaning that a higher concentration of the fungicide is required to inhibit all the enzyme molecules and achieve a fungicidal effect.

  • Efflux Pump Upregulation: Fungi can also develop resistance by overexpressing membrane transporter proteins, such as ATP-binding cassette (ABC) transporters.[14] These pumps actively eject the fungicide from the cell, preventing it from reaching its intracellular target.

The development of resistance is a significant concern, particularly the cross-resistance observed between agricultural and medical triazoles.[12][15][16] Environmental isolates of fungi like Aspergillus fumigatus exposed to agricultural triazoles can develop resistance mechanisms that also confer resistance to the medical triazoles used to treat life-threatening invasive aspergillosis in immunocompromised patients.[3][15]

Resistance_Mechanisms cluster_0 Fungal Cell cluster_1 Resistance Pathways Triazole Triazole Fungicide CYP51 Target Enzyme (CYP51) Triazole->CYP51 Inhibits Mutation 1. Target Site Mutation (Altered CYP51) Overexpression 2. Target Overexpression (More CYP51) Efflux 3. Efflux Pump (Fungicide Expulsion) Triazole_Res Triazole Fungicide Triazole_Res->Mutation Poor Binding Triazole_Res->Overexpression Target Dilution Triazole_Res->Efflux Pumped Out

Caption: Primary mechanisms of fungal resistance to triazole fungicides.

Conclusion and Future Outlook

The triazole class of fungicides remains a vital tool in managing fungal diseases. However, this guide underscores that not all triazoles are equal. Peer-reviewed data clearly shows that newer compounds like prothioconazole and metconazole offer a significant efficacy advantage over older standards like tebuconazole for controlling challenging diseases such as Fusarium Head Blight.[7][10]

The choice of a specific triazole should be informed by robust, comparative data and tailored to the specific pathogen and management goal (e.g., symptom control vs. mycotoxin reduction). The integrity of this data relies on standardized and validated experimental protocols, both in the laboratory and in the field.

Looking forward, the rising threat of fungicide resistance necessitates a dual approach: the continued development of novel antifungals with different modes of action, and the implementation of judicious stewardship programs that rotate fungicide classes to preserve the efficacy of the essential tools we currently possess.

References

  • Paul, P. A., Lipps, P. E., & Madden, L. V. (2008). Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis. Phytopathology, 98(9), 999-1011. [Link]

  • Paul, P. A., et al. (2008). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. APS Journals. [Link]

  • Hollomon, D. W., & Latorse, M. P. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Journal of Fungi, 6(4), 294. [Link]

  • Kumar, A., & Singh, R. (2021). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 14(8), 4475-4479. [Link]

  • dos Santos, F. A., & de Souza, E. L. (2018). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Brazilian Journal of Microbiology, 49(Suppl 1), 1-7. [Link]

  • Paul, P. A., Lipps, P. E., & Madden, L. V. (2008). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. ResearchGate. [Link]

  • Popescu, M., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Molecules, 26(18), 5678. [Link]

  • Rainytė, V., et al. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agronomy, 14(2), 353. [Link]

  • Jain, S., et al. (2024). Triazoles as Antifungal: A Comprehensive Exploration of their Mechanisms, Resistance and Advancements. International Journal for Research in Applied Science and Engineering Technology, 12(4), 1163-1172. [Link]

  • Kovács, R., et al. (2023). Acquired Triazole Resistance Alters Pathogenicity-Associated Features in Candida auris in an Isolate-Dependent Manner. Journal of Fungi, 9(12), 1161. [Link]

  • Chavez, D., & Acevedo, L. (2022). Comparative Performance of Fungicides and Biocontrol Products in the Management of Fusarium Wilt of Blackberry. Plant Disease, 106(4), 1185-1192. [Link]

  • Verweij, P. E., et al. (2013). Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus. Pest Management Science, 69(2), 165-170. [Link]

  • Verweij, P. E., et al. (2013). Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus. Wageningen University & Research. [Link]

  • Narayana, D. (2020). Efficacy of different triazole fungicides in reducing combined incidence of early leaf spot, late leaf spot and rust diseases of groundnut. Journal of Pharmacognosy and Phytochemistry, 9(5), 252-255. [Link]

  • Paul, P. A., Lipps, P. E., & Madden, L. V. (2008). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. Phytopathology, 98(9), 999-1011. [Link]

  • Schoustra, S. E., et al. (2020). Effects of Agricultural Fungicide Use on Aspergillus fumigatus Abundance, Antifungal Susceptibility, and Population Structure. mBio, 11(5), e01918-20. [Link]

  • Wadhwa, K., & Kaur, H. (2022). TRIAZOLE RESISTANCE IN ASPERGILLUS FUMIGATUS-A COMPREHENSIVE REVIEW. Journal of Microbiology, Biotechnology and Food Sciences, 11(4), e4159. [Link]

  • Paul, P. A., Lipps, P. E., & Madden, L. V. (2008). Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis. Semantic Scholar. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.